Ammonium boron oxide ((NH4)2B4O7)

Description

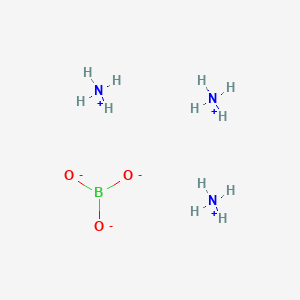

Structure

2D Structure

Properties

CAS No. |

12007-58-8 |

|---|---|

Molecular Formula |

B4H8N2O7 |

Molecular Weight |

191.3 g/mol |

IUPAC Name |

diazanium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4O7.2H3N/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/h;2*1H3/q-2;;/p+2 |

InChI Key |

AUTNMGCKBXKHNV-UHFFFAOYSA-P |

Canonical SMILES |

[B].[NH4+].[O] |

Related CAS |

12258-53-6 (Parent) 27522-09-4 (Parent) |

Origin of Product |

United States |

Contextualization of Borate Chemistry in Contemporary Scientific Disciplines

Borate (B1201080) chemistry, a significant branch of inorganic chemistry, investigates compounds containing boron and oxygen. These compounds, known as borates, display a remarkable range of structures, from simple trigonal planar BO₃ units to complex three-dimensional networks composed of both BO₃ and tetrahedral BO₄ units. This structural diversity underpins a wide array of physical and chemical properties, making borates indispensable in numerous modern scientific and industrial fields.

In materials science, borates are fundamental to the creation of specialty glasses, ceramics, and enamels. For instance, the inclusion of boron oxide in silica (B1680970) glasses lowers their melting point and coefficient of thermal expansion, resulting in the highly durable borosilicate glass used in laboratory equipment and cookware. samaterials.com Certain borate crystals are also crucial in the field of nonlinear optics for their ability to alter the frequency of laser light. acs.org

Boron's utility extends to the energy sector, where it is explored for hydrogen storage and in the development of new battery technologies. stanfordmagnets.com Its unique nuclear properties, particularly the high neutron absorption capacity of the boron-10 (B1234237) isotope, make boron compounds essential for control rods and radiation shielding in the nuclear industry. dergipark.org.tr

In agriculture, borates serve as essential micronutrient fertilizers, addressing boron deficiencies in soil to support vital plant functions like cell wall development and sugar transport. borax.comnisuscorp.comquimidroga.com Furthermore, borate chemistry is applied in environmental science for water treatment and as corrosion inhibitors. dergipark.org.tr The antiseptic and preservative qualities of borates have also led to their use in a variety of applications, including wood preservation and as components in soaps and detergents. borax.com

The continuous exploration of borate chemistry promises the development of new materials with novel functionalities, impacting fields from medicine to electronics. mdpi.comroutledge.comrsc.org

Historical Trajectories and Milestones in Diammonium Tetraborate Research

The study of diammonium tetraborate (B1243019) is a specific thread within the broader history of boron chemistry, which began with the element's isolation in the early 19th century. Focused research on diammonium tetraborate gained traction in the mid-20th century as the industrial relevance of boron compounds became more evident.

Initial investigations centered on the synthesis and basic characterization of various ammonium (B1175870) borates. Researchers meticulously studied the ammonia-boric acid-water system to delineate the precise conditions required for the crystallization of different ammonium borate (B1201080) compounds, including diammonium tetraborate. These early efforts were foundational, establishing reliable production methods and determining fundamental properties like solubility and thermal behavior.

A pivotal moment in the research of this compound was the definitive elucidation of its crystal structure through X-ray diffraction. These studies revealed the intricate polyanionic structure of the tetraborate ion, [B₄O₅(OH)₄]²⁻. This structural insight was crucial for understanding the compound's properties and predicting its chemical behavior.

The latter half of the 20th century saw an expansion of research into the practical applications of diammonium tetraborate. Its efficacy as a flame retardant for cellulosic materials like wood and paper became a major area of study. Investigations into the mechanism of flame retardancy showed that upon heating, it releases ammonia (B1221849) and water, which dilute flammable gases, while simultaneously forming a protective glassy layer of boric oxide that insulates the material.

Further research has explored its utility as a corrosion inhibitor, a component in welding fluxes, and as a nutrient in specialized fertilizers. The advent of advanced analytical techniques, such as infrared and Raman spectroscopy, has provided deeper insights into the molecular structure and bonding within the diammonium tetraborate crystal. More recent studies have focused on its use as a precursor for synthesizing other advanced materials, such as boron nitride, which has applications in high-temperature ceramics.

Comprehensive Review of Existing Literature on Diammonium Tetraborate

The scientific literature provides a solid foundation of knowledge regarding the synthesis, structure, properties, and applications of diammonium tetraborate (B1243019). It is typically synthesized by reacting boric acid with ammonia (B1221849) in an aqueous solution, where precise control of reactant stoichiometry, temperature, and pH is critical for obtaining a pure product.

The crystal structure of its common hydrated form, diammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O), has been thoroughly characterized. X-ray diffraction studies have confirmed the structure of the tetraborate anion, [B₄O₅(OH)₄]²⁻, which features a bridged bicyclic arrangement with both trigonal and tetrahedral boron atoms. wikipedia.org Ammonium (B1175870) cations and water molecules are integrated into the crystal lattice through an extensive network of hydrogen bonds, which stabilizes the structure.

The thermal decomposition of diammonium tetraborate has been a subject of significant research. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have detailed a multi-step decomposition process. This process begins with the loss of water of hydration, followed by the evolution of ammonia and the formation of boric acid, and ultimately, at higher temperatures, yields boron trioxide.

Spectroscopic analyses, including infrared (IR) and Raman spectroscopy, have been instrumental in characterizing the vibrational modes of the tetraborate ion and the nature of the chemical bonds within the compound, providing a distinct spectroscopic signature.

The primary application documented in the literature is its use as a flame retardant for cellulosic materials. The mechanism involves the release of non-combustible gases and the formation of a protective glassy layer upon heating. Other reported uses include as a corrosion inhibitor, a component in welding fluxes, a neutron absorber, and a specialty fertilizer. It also serves as a precursor for the synthesis of other boron compounds.

Below is a data table summarizing some of the key physical and chemical properties of Diammonium Tetraborate.

| Property | Value |

| Chemical Formula | (NH₄)₂B₄O₇ |

| Molar Mass | 191.33 g/mol (anhydrous) |

| Appearance | White crystalline solid |

| Crystal System | Monoclinic |

| Solubility in Water | Soluble |

| Decomposition Products | Ammonia, Water, Boric Oxide |

Identification of Knowledge Gaps and Formulated Research Objectives for Diammonium Tetraborate Studies

Diverse Synthetic Routes for Diammonium Tetraborate Preparation

The synthesis of diammonium tetraborate can be achieved through several distinct chemical pathways, ranging from direct aqueous reactions to its formation as a secondary product in other chemical systems.

4H₃BO₃ + 2NH₄OH → (NH₄)₂B₄O₇ + 7H₂O crystalls.info

In this process, hot boric acid is typically added to the ammonia (B1221849) solution. crystalls.info The reaction is carried out in an aqueous medium, where diammonium tetraborate crystallizes from the solution, often as a hydrated salt such as ammonium (B1175870) tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O). crystalls.info The control of reaction parameters is crucial for achieving a high yield of the desired product.

Diammonium tetraborate has also been identified as a crystalline by-product in the hydrolysis of ammonia borane (B79455) (NH₃BH₃). researchgate.net Ammonia borane is a compound of significant interest for chemical hydrogen storage, and its hydrolysis is a key method for hydrogen release. researchgate.netscispace.com However, concentrated aqueous solutions of ammonia borane are not perfectly stable. researchgate.net

In concentrated (e.g., 10 M) aqueous alkaline solutions (pH ≈ 8), ammonia borane can undergo spontaneous hydrolysis. researchgate.net This process leads to the precipitation of borate (B1201080) crystals which have been identified as diammonium tetraborate dihydrate, with the chemical structure (NH₄)₂B₄O₅(OH)₄·2H₂O. researchgate.net This compound is an analog of borax (B76245) (Na₂B₄O₅(OH)₄·8H₂O). researchgate.netmdpi.com The crystal structure of this by-product was determined to be monoclinic with the space group P21. researchgate.net The formation of this stable borate species is an important consideration in the long-term storage and recycling of spent ammonia borane fuels. researchgate.netmdpi.com

The principles of green chemistry, which advocate for the use of safer solvents, waste minimization, and energy efficiency, can be applied to the synthesis of diammonium tetraborate. huarenscience.com The conventional aqueous phase synthesis from boric acid and ammonia aligns with several of these principles. crystalls.info

Key green aspects of this method include:

Use of Water as a Safe Solvent: The reaction is performed in water, an environmentally benign solvent, avoiding the need for volatile or toxic organic solvents. huarenscience.com

Atom Economy: The reaction can be highly atom-efficient if reaction conditions are optimized to ensure the complete conversion of reactants into the desired product and water, minimizing by-products. huarenscience.com

While direct research into more novel approaches like biocatalytic or microwave-assisted synthesis for this specific compound is not extensively documented, the existing aqueous route represents a relatively green and straightforward method for its preparation. ejcmpr.comrsc.org

Crystallization as a By-product in Ammonia Borane Hydrolysis Systems

Mechanistic Studies of Diammonium Tetraborate Formation Pathways

Understanding the mechanism of diammonium tetraborate formation is essential for controlling the synthesis process to achieve high purity and yield. This involves analyzing the reaction's thermodynamic and kinetic aspects.

The formation of diammonium tetraborate in an aqueous solution is a complex process involving multiple equilibria between various polyborate anions. acs.org The mechanism is not a simple one-step reaction but proceeds through several stages. A thermochemical study of a similar acid-base precipitation reaction, the formation of diammonium hydrogen phosphate (B84403), provides a useful analogy for the expected steps. researchgate.net

The process can be conceptualized as follows:

Initial Neutralization: The reaction begins with the acid-base neutralization between boric acid and ammonia. This is an exothermic process.

Formation of Borate Ions: As the neutralization proceeds, various borate and polyborate ions are formed in the solution. The specific species present are highly dependent on the pH and concentration of the solution.

Crystallization: Once the concentration of the tetraborate anion [(B₄O₅(OH)₄)²⁻] and ammonium cations (NH₄⁺) exceeds the solubility limit under the given conditions, diammonium tetraborate begins to precipitate or crystallize from the solution.

The yield and purity of the final diammonium tetraborate product are highly sensitive to several reaction parameters. Precise control over these variables is necessary to favor the formation of the tetraborate species over other possible polyborates, such as pentaborates.

The following table summarizes the key parameters and their influence on the synthesis:

| Parameter | Optimal Range/Condition | Influence on Yield and Purity |

| Temperature | Controlled, e.g., 35 ± 2 °C or using a hot solution for crystallization. | Prevents the volatilization of ammonia, which would alter the reactant stoichiometry. Higher temperatures can improve crystal quality but excessive heat can lead to decomposition. crystalls.info |

| pH | Alkaline, typically pH 9–10. | This pH range specifically favors the formation of the tetraborate anion over other polyborate species that may form under different pH conditions. |

| Molar Ratio | Stoichiometric, e.g., 4:1 (Boric Acid : Ammonia). | Deviations from the stoichiometric ratio can lead to the formation of undesired by-products like ammonium pentaborate or metaborate. |

| Reactant Concentration | High concentration. | Higher concentrations of reactants are generally used to exceed the solubility product of diammonium tetraborate and induce crystallization, thereby increasing the yield. researchgate.net |

By carefully managing these parameters, it is possible to direct the reaction pathway towards the selective synthesis of high-purity diammonium tetraborate.

Crystallographic Investigations of Diammonium Tetraborate

Crystallography provides the foundational understanding of the three-dimensional arrangement of atoms within a crystalline solid. For diammonium tetraborate, X-ray diffraction techniques are indispensable in revealing the intricacies of its structure.

Single-Crystal X-ray Diffraction Studies of Anionic Polyborate Frameworks

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in determining crystal structures. Studies on diammonium tetraborate dihydrate, (NH₄)₂B₄O₅(OH)₄·2H₂O, have successfully elucidated its atomic arrangement. researchgate.net The analysis reveals that the crystal structure is built around the tetraborate anion, [B₄O₅(OH)₄]²⁻. researchgate.netresearchgate.net This polyborate anion consists of a complex framework of boron and oxygen atoms.

The crystal system of diammonium tetraborate dihydrate has been identified as monoclinic with the space group P2₁. researchgate.net This is in contrast to the related compound borax (sodium tetraborate decahydrate), which also features the same tetraborate anion but crystallizes in the monoclinic C2/c space group. researchgate.net The ability to grow single crystals suitable for XRD analysis is a critical step, often achieved through controlled crystallization from aqueous solutions. bangor.ac.uk The precise bond lengths and angles within the polyborate framework, as well as the coordination of the ammonium cations and water molecules, are determined with high precision through SC-XRD, providing a complete picture of the solid-state structure. nih.gov

Table 1: Crystallographic Data for Diammonium Tetraborate Dihydrate

| Parameter | Value |

| Chemical Formula | (NH₄)₂B₄O₅(OH)₄·2H₂O |

| Molecular Weight | 263.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Data sourced from reference researchgate.net

Powder X-ray Diffraction Analysis of Crystalline Phases and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful and versatile technique for identifying crystalline phases and studying polymorphism, the ability of a substance to exist in more than one crystal structure. rigaku.comresearchgate.net Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific phase. americanpharmaceuticalreview.com For diammonium tetraborate, PXRD is instrumental in confirming the identity of the crystalline material formed under various conditions, such as a by-product of ammonia borane hydrolysis. researchgate.net

The PXRD pattern of a synthesized material can be compared with standard patterns from databases or those calculated from single-crystal data to confirm its phase purity. rigaku.com Furthermore, variable temperature PXRD (VT-PXRD) can be employed to investigate the thermal stability of diammonium tetraborate and to detect any phase transitions or the formation of different polymorphic forms upon heating or cooling. researchgate.netusp.org Such studies are crucial for understanding the material's behavior under different environmental conditions. The angular positions and intensities of the diffraction peaks in a PXRD pattern provide essential information about the unit cell dimensions and the arrangement of atoms within the crystal lattice. usp.org

Examination of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of diammonium tetraborate is not solely defined by the covalent bonds within the tetraborate anion but is also significantly influenced by a complex network of hydrogen bonds. ardc.edu.aunih.gov These interactions involve the ammonium cations (NH₄⁺), the hydroxyl groups (-OH) of the tetraborate anion, and the water molecules of hydration. researchgate.net

Advanced Spectroscopic Characterization of Diammonium Tetraborate

Spectroscopic techniques provide complementary information to diffraction methods by probing the local chemical environments and vibrational properties of the atoms and molecules within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C) in Structural Assignment and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and the solid state. For diammonium tetraborate, ¹¹B NMR is particularly informative due to the presence of boron. The ¹¹B NMR spectrum can distinguish between different boron coordination environments, such as trigonal BO₃ and tetrahedral BO₄ units, which are the fundamental building blocks of polyborate anions. acs.org

In aqueous solutions, various polyborate species can exist in equilibrium, and ¹¹B NMR is instrumental in identifying these different species, including B(OH)₃, B(OH)₄⁻, B₃O₃(OH)₄⁻, B₄O₅(OH)₄²⁻, and B₅O₆(OH)₄⁻. researchgate.net The chemical shifts in the ¹¹B NMR spectrum are sensitive to the local structure around the boron atoms, allowing for the characterization of the specific polyborate anions present in solution. acs.org ¹H NMR can be used to study the ammonium cations and the hydroxyl protons, providing insights into their chemical environment and involvement in hydrogen bonding. While less common for this inorganic compound, ¹³C NMR would not be applicable as there are no carbon atoms in diammonium tetraborate. Solution-state NMR has been used to follow the hydrolysis of ammonia borane, where diammonium tetraborate is a by-product, by observing the conversion into B(OH)₄⁻ and its equilibrium with polyborates. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and bonding within a molecule. edinst.comspectroscopyonline.com Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules. edinst.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, there must be a change in its polarizability. edinst.com

In the analysis of diammonium tetraborate, IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the B-O, O-H, and N-H bonds. researchgate.net The B-O stretching and bending vibrations typically appear in the fingerprint region of the spectra (below 1500 cm⁻¹). bangor.ac.ukvscht.cz Specifically, a strong absorption around 925 cm⁻¹ in the IR spectrum can be diagnostic for the [B₅O₆(OH)₄]⁻ anion, and similar characteristic bands are expected for the [B₄O₅(OH)₄]²⁻ anion in diammonium tetraborate. bangor.ac.uk

The O-H stretching vibrations of the hydroxyl groups and water molecules are observed at higher wavenumbers, typically in the range of 3000-3600 cm⁻¹. mdpi.com The N-H stretching vibrations of the ammonium cation are also found in this region. mdpi.comresearchgate.net The positions and shapes of these bands can provide insights into the strength and nature of the hydrogen bonding network within the crystal. mdpi.com

Table 2: Characteristic Vibrational Modes in Diammonium Tetraborate

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H stretching | 3000 - 3400 | IR, Raman |

| O-H stretching | 3000 - 3600 | IR, Raman |

| B-O stretching | 700 - 1500 | IR, Raman |

| B-O bending | < 700 | IR, Raman |

| H-O-H bending | ~1640 | IR |

| N-H bending | ~1400-1500 | IR, Raman |

Microscopic Techniques in Morphological and Microstructural Analysis

The morphology and microstructure of diammonium tetraborate, also known as ammonium tetraborate tetrahydrate (ATT), are crucial for understanding its physical and chemical properties. researchgate.net Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in visualizing the surface features, particle size, and internal structure of this compound.

TEM, on the other hand, allows for the visualization of the internal structure of the material by transmitting electrons through an ultrathin specimen. measurlabs.comhoriba.com This technique can reveal details about the crystallinity and the presence of any nanostructures within the diammonium tetraborate particles. qut.edu.au For example, TEM analysis has been employed to provide additional evidence for the low-temperature synthesis of turbostratic boron nitride (t-BN) from precursors involving diammonium tetraborate tetrahydrate. qut.edu.au While SEM provides a three-dimensional surface view, TEM offers a two-dimensional projection of the internal features at a higher resolution. measurlabs.comhoriba.com

Both SEM and TEM can be combined with other analytical techniques, such as Energy-Dispersive X-ray Spectroscopy (EDX), to determine the elemental composition of the sample, confirming the presence of boron, nitrogen, and oxygen. measurlabs.com The choice between SEM and TEM depends on the specific information required; SEM is ideal for surface morphology and particle size distribution, while TEM is superior for resolving internal structural details at the nanoscale. measurlabs.com

Thermal Decomposition Pathways and Stability Studies of Diammonium Tetraborate

The thermal behavior of diammonium tetraborate is a critical aspect of its characterization, with significant implications for its applications, particularly in materials synthesis. qut.edu.auresearchgate.net The decomposition of this compound is a multi-step process involving dehydration, deammoniation, and the formation of various intermediate and final products. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Dehydration and Decomposition Studies

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to investigate the thermal decomposition of diammonium tetraborate. researchgate.netmdpi.cometamu.edutorontech.comopenaccessjournals.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference as a function of temperature. etamu.edutorontech.com

The TGA curve of diammonium tetraborate tetrahydrate, with the formula (NH₄)₂B₄O₅(OH)₄·2H₂O, typically shows several distinct weight loss stages. researchgate.net The initial weight loss, occurring at relatively low temperatures, is attributed to the removal of crystal water. researchgate.net This is followed by subsequent weight loss steps corresponding to the release of ammonia and structural water (from hydroxyl groups) at higher temperatures. researchgate.net

For example, one study identified a three-step decomposition process:

Step 1: Loss of one mole of crystal water starting around 25 °C and peaking at 59.3 °C. researchgate.net

Step 2: A sharp decomposition between 70.6 °C and 250 °C, with a peak at 109.99 °C, corresponding to the loss of one mole of ammonia and three moles of water. researchgate.net

Step 3: A broad endothermic peak between 250 °C and 450 °C, peaking at 334.83 °C, representing the final stage of decomposition. researchgate.net

The total weight loss up to 450 °C has been calculated to be approximately 47.12%. researchgate.net DSC curves complement the TGA data by indicating whether the decomposition steps are endothermic (heat absorbing) or exothermic (heat releasing). The dehydration and deammoniation processes in diammonium tetraborate are typically observed as endothermic events in the DSC curve. researchgate.netscispace.com

Thermal Decomposition Stages of Diammonium Tetraborate Tetrahydrate

| Decomposition Stage | Temperature Range (°C) | DTA Peak (°C) | Associated Mass Loss |

|---|---|---|---|

| Step 1 | 25 - 70.6 | 59.3 | Loss of 1 mole of crystal water |

| Step 2 | 70.6 - 250 | 109.99 | Separation of 1 mole of ammonia and 3 moles of water |

| Step 3 | 250 - 450 | 334.83 | Final decomposition |

This table summarizes the key thermal events during the decomposition of diammonium tetraborate tetrahydrate as identified by TGA and DTA analysis. researchgate.net

Investigation of Gaseous Decomposition Products and Residue Formation

The thermal decomposition of diammonium tetraborate releases gaseous products and leaves behind a solid residue. mdpi.commdpi.com The primary gaseous products are water vapor (H₂O) and ammonia (NH₃). researchgate.netmdpi.com The release of these gases corresponds to the weight loss stages observed in TGA. researchgate.net At higher temperatures, the decomposition can also produce nitrogen oxides.

In some decomposition pathways, particularly those involving other reactants or specific atmospheric conditions, intermediate solid phases can form before the final boron oxide residue is obtained. qut.edu.au For instance, the decomposition can lead to the formation of condensed polyborate salts. mdpi.comcore.ac.uk The nature and composition of the residue are highly dependent on the final decomposition temperature and the heating rate. qut.edu.au

Influence of Environmental Factors on Thermal Stability

Environmental factors, such as the surrounding atmosphere and humidity, can influence the thermal stability and decomposition pathways of diammonium tetraborate. mdpi.commdpi.comsi.edu The presence of reactive gases in the atmosphere can alter the decomposition products. For example, decomposition in an ammonia atmosphere proceeds differently than in an inert nitrogen atmosphere, indicating a reaction with the gaseous ammonia at elevated temperatures. qut.edu.au

Humidity can affect the initial stages of decomposition, particularly the dehydration steps. si.edu The rate of water loss can be influenced by the partial pressure of water vapor in the surrounding environment. The stability of the hydrated forms of diammonium tetraborate is dependent on the ambient relative humidity. si.edu

Furthermore, the physical characteristics of the starting material, such as particle size, can affect the decomposition kinetics. researchgate.net Smaller particles may decompose at slightly different temperatures or rates compared to larger particles due to differences in heat and mass transfer. researchgate.net To control the properties of the final residue, such as preventing agglomeration during calcination, the surface of the diammonium tetraborate particles can be coated with a material having a higher melting point. researchgate.net

Quantum Chemical Calculations on Diammonium Tetraborate Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to predict the intrinsic properties of molecules and solids. unipd.it For diammonium tetraborate, these calculations are crucial for understanding the nature of its chemical bonds and predicting its response to external stimuli.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study the molecular and crystal properties of borate compounds. nih.govresearchgate.net

Research on crystalline diammonium tetraborate dihydrate, with the formula (NH₄)₂B₄O₅(OH)₄·2H₂O, has utilized DFT to analyze its charge density and bonding characteristics. rsc.orgresearchgate.net These studies reveal two distinct types of boron-oxygen bonds within the tetraborate anion [B₄O₅(OH)₄]²⁻: standard single B-O bonds and bonds that are intermediate between single and double, termed transient single-to-double bonds. rsc.org The differences are observable not only in bond lengths but also in the topology of the electron density distribution. rsc.org

DFT calculations provide values for properties at the bond critical points (BCPs), such as electron density (ρ) and its Laplacian (∇²ρ), which help in categorizing the various B-O bonds. rsc.org The excellent agreement between experimental data from high-resolution X-ray diffraction and theoretical DFT calculations validates the structural models. rsc.orgresearchgate.net For instance, DFT has been used to optimize the crystal structures of related ammonium borate ammines to validate structural models and determine hydrogen positions. nih.gov

Table 1: Comparison of Experimental and Theoretical Crystallographic Data for (NH₄)₂B₄O₅(OH)₄·2H₂O This table presents a conceptual representation of data typically obtained from DFT and experimental studies. Actual values can be found in the cited literature.

| Parameter | Experimental (X-ray Diffraction) | Theoretical (DFT Calculation) |

|---|---|---|

| Space Group | P2₁ researchgate.net | P2₁ (Optimized) |

| Unit Cell Volume (ų) | 543.72 researchgate.net | Calculated Value |

| Density (Mg m⁻³) | 1.609 researchgate.net | Calculated Value |

| B-O Single Bond Length (Å) | ~1.47 | ~1.48 |

| B=O Transient Bond Length (Å) | ~1.37 | ~1.38 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. unipd.itnih.gov These methods are vital for predicting spectroscopic signatures and the energetics of chemical reactions, providing a deep understanding of a compound's behavior. nih.gov

For borate systems, ab initio calculations are used to predict vibrational spectra (Infrared and Raman), which arise from the vibrations of atoms within the molecule. tandfonline.com By calculating the vibrational frequencies and intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions. For example, in related borate glasses, molecular dynamics simulations combined with these methods have been used to calculate IR and Raman spectra, showing agreement with experimental data, such as the characteristic peak at 805 cm⁻¹ in B₂O₃ glass. tandfonline.com

In the context of reaction energetics, ab initio methods can compute the energy changes associated with chemical processes, such as decomposition or hydrolysis. energy.govresearchgate.net For instance, DFT calculations have shown that the tetraborate anion [B₄O₅(OH)₄]²⁻ hydrolyzes in solution to form equal numbers of B(OH)₃ and B(OH)₄⁻. rsc.org These computational approaches can also predict the thermodynamic feasibility and pathways of reactions. nih.gov While specific ab initio studies on the reaction energetics of diammonium tetraborate are not widely published, the methodology is standard for related ammonium salts and borates, where it is used to model decomposition reactions and predict products. nih.govwiley.com

Density Functional Theory (DFT) Investigations of Molecular and Crystal Properties

Molecular Dynamics Simulations of Diammonium Tetraborate in Solution and Solid States

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. unina.it The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. nih.gov

In solution, MD simulations can model how diammonium tetraborate dissolves and how the resulting ammonium (NH₄⁺) and tetraborate ([B₄O₅(OH)₄]²⁻) ions interact with water molecules and with each other. While direct MD studies on diammonium tetraborate are limited, research on related borate solutions provides significant insights. nih.gov

Simulations of borate ions in aqueous environments show the formation and dynamics of hydration shells around the ions. rsc.org Water molecules arrange themselves around the cations and anions, forming hydrogen bonds and creating a dynamic solvation structure. MD can reveal the nature of ion pairing, distinguishing between direct contact ion pairs and solvent-separated ion pairs. For example, studies on potassium borate solutions have detailed how potassium ions form contact ion pairs with borate species. rsc.org Similarly, simulations of borate ions interacting with biological molecules like cytochrome c have elucidated different types of binding behaviors, described as "loose" and "tight" binding, based on the number and stability of hydrogen bonds formed. nih.gov Such simulations for diammonium tetraborate would clarify the interactions between the ammonium and tetraborate ions, which are crucial for understanding its solubility and behavior in aqueous solutions.

The process of crystal growth is complex, involving the transport of molecules or ions from a solution or melt to the surface of a growing crystal, followed by their incorporation into the crystal lattice. doi.org Computational modeling is a key tool for understanding the microscopic details of this process. rrcat.gov.inuni-halle.de

Furthermore, computational models can investigate the formation of defects within the crystal structure, such as vacancies, substitutions, or dislocations. uni-halle.de First-principles calculations can determine the formation energies of different types of defects and their impact on the electronic and optical properties of the material. researchgate.net For instance, in magnesium tetraborate (MgB₄O₇), ab initio studies have been used to calculate the electronic structure and bandgap, providing a benchmark to understand the effects of defects introduced during growth. researchgate.netmetu.edu.tr

Simulations of Solvation Dynamics and Ion-Pair Interactions

Computational Approaches to Understanding Thermal Decomposition Mechanisms

Understanding the thermal decomposition of diammonium tetraborate is critical for its applications, particularly where it is exposed to high temperatures. Computational modeling provides a way to map out the complex reaction pathways that are often difficult to probe experimentally.

The thermal decomposition of ammonium salts, like ammonium nitrate (B79036), has been modeled computationally to elucidate the reaction mechanisms, which often involve both chemical reactions and physical processes like dissociation. researchgate.netwiley.comacs.org The initial step in the decomposition of diammonium tetraborate is expected to be the loss of water and ammonia. researchgate.net Studies on related non-metal cation polyborates confirm a two-step thermal decomposition process: a lower temperature step involving dehydration and condensation of polyborate anions, followed by oxidation of the cation at higher temperatures. mdpi.com

Computational studies, often using DFT, can model the reaction pathways for the decomposition. nih.gov This involves identifying transition states and calculating activation energy barriers for various potential steps. researchgate.net For example, modeling the thermal decomposition of gaseous ammonium nitrate required introducing heterogeneous decomposition on the reactor surface to match experimental results, highlighting the complexity that can be captured by computational models. nih.gov For diammonium tetraborate, such models would clarify the sequence of events, from the initial loss of water and ammonia to the subsequent breakdown of the tetraborate framework into boric oxide (B₂O₃).

Research on Diammonium Tetraborate in Advanced Material Science Applications

Studies on Diammonium Tetraborate (B1243019) as a Flame Retardant in Polymeric and Cellulosic Materials

The application of diammonium tetraborate and related borates as flame retardants in materials such as polymers, textiles, and cellulose (B213188) insulation is well-established. borax.com Research has focused on understanding its mechanisms of action, its synergistic relationship with other additives, and the creation of effective fire-retardant formulations.

Mechanistic Investigations of Condensed Phase and Gas Phase Flame Retardancy

The flame retardant action of diammonium tetraborate and other borates is a multi-faceted process that involves both condensed phase (solid) and gas phase (gaseous) mechanisms.

In the condensed phase , when exposed to high temperatures, the borate (B1201080) compound decomposes. This process initiates several key flame-retardant effects. borax.com Firstly, it promotes the formation of a stable, glassy, carbonaceous char on the material's surface. borax.comresearchgate.net This char layer acts as a physical barrier and insulator, which serves multiple purposes:

It slows down the pyrolysis process, which is the thermal decomposition of the material into flammable volatile gases. borax.com

It limits the transfer of heat from the flame to the underlying material, thereby reducing further degradation. researchgate.netnih.gov

It creates a barrier that hinders the release of flammable gases that would otherwise fuel the fire. borax.com

The formation of this protective vitreous layer also strengthens and stabilizes the char, enhancing its integrity. borax.com

In the gas phase , the decomposition of the flame retardant can release non-combustible gases, such as water vapor. These gases dilute the concentration of flammable volatiles and oxygen in the vicinity of the flame, disrupting the combustion triangle (fuel, oxygen, heat) and inhibiting flame propagation. nih.govcnr.it

Research on Synergistic Effects with Other Flame Retardant Additives

Research has consistently shown that the efficacy of borates, including diammonium tetraborate, can be significantly enhanced when used in combination with other flame retardant additives. This synergistic effect allows for improved performance and can be more cost-effective than using a single agent. borax.com

A notable synergy exists between boron and nitrogen-containing compounds. metu.edu.tr For instance, combining boron-based flame retardants with additives like melamine (B1676169) formaldehyde (B43269) can lead to enhanced flame retardancy in materials such as polyurethane. metu.edu.tr Similarly, phosphorus-nitrogen systems are known to have a synergistic effect; the phosphorus component promotes char formation in the condensed phase, while the nitrogen is released as a non-flammable gas, diluting the fuel source. cnr.itresearchgate.net

In cellulosic materials, formulations combining sodium tetraborate with diammonium phosphate (B84403) have demonstrated a synergistic fire-retardant effect. google.com The combination of these compounds provides a more robust protection mechanism than either component would individually. google.comusda.gov Research into core-shell structures, such as magnesium tetraborate/hydroxyapatite, has also shown that borates can act as effective synergistic agents in polymer composites.

Development and Evaluation of Diammonium Tetraborate-Based Flame Retardant Formulations

Building on the principles of synergy, significant research has gone into developing and evaluating specific flame-retardant formulations. One area of focus has been the creation of systems that combine diammonium tetraborate with diammonium phosphate. researchgate.net

A patented method involves reacting boric acid with diammonium phosphate in various ratios to create a highly effective flame-retardant formulation that can be applied in either aqueous or powdered form. google.com Another formulation for cellulosic materials involves an admixture of sodium tetraborate, diammonium phosphate, and fine glass particles, with specific weight ratios found to yield favorable results. google.com

The development of these formulations aims to maximize flame-spread resistance while minimizing potential adverse effects on the material's properties. usda.gov

Table 1: Example of a Synergistic Flame-Retardant Formulation for Cellulosic Fiber This table is for illustrative purposes based on data from cited research.

| Component | Example Weight Ratio | Function | Source |

| Sodium Tetraborate | 10 | Primary Flame Retardant (Char Formation) | google.com |

| Diammonium Phosphate | 10 | Synergistic Flame Retardant (Gas & Condensed Phase) | google.com |

| Glass Particles | 4 | Anti-caking, Flow Agent | google.com |

Research on Diammonium Tetraborate in Wood Preservation Technologies

Boron compounds, including diammonium tetraborate, are widely used as wood preservatives due to their high toxicity to wood-destroying organisms and their relatively low toxicity to mammals. woodpreservation.capermachink.com They are valued for being colorless, odorless, and non-corrosive. woodpreservation.ca

Efficacy Studies Against Biological Degradation Agents (e.g., Fungi, Insects)

Borates have proven to be highly effective against a broad spectrum of biological agents that cause wood degradation, including decay fungi and wood-boring insects like termites. woodpreservation.caresearchgate.net

The mechanism of action against insects involves the disruption of their digestive processes. Boron kills the symbiotic bacteria in the insect's gut that are necessary for digesting cellulose, and it may also interfere with the insect's metabolic systems. permachink.com Against decay fungi, boron disrupts the cellular production of enzymes that the fungi need to extract nutrients from the wood, leading to rapid mortality of the fungus. permachink.com

Numerous studies have quantified this efficacy. For example, plywood panels treated with boron compounds showed significantly less mass loss from both fungal and termite attacks compared to untreated panels. researchgate.net Research on oriented strandboard (OSB) demonstrated that treatment with zinc borate provided excellent protection against decay fungi (Gloeophyllum trabeum and Coriolus versicolor) and Formosan subterranean termites. researchgate.net

Table 2: Efficacy of Boron-Based Treatments Against Wood-Destroying Organisms This table presents illustrative data compiled from various studies to demonstrate the effectiveness of borate treatments.

| Treatment | Organism | Test Type | Finding | Source |

| Boric Acid & Borax (B76245) | Fungi & Termites | Laboratory Decay & Termite Resistance | Treated plywood showed less mass loss compared to panels treated with MAP and DAP. | researchgate.net |

| 1% Zinc Borate | Formosan Termites | Field Test (24 months) | Treated OSB panels were in "very good condition," demonstrating strong protection. | researchgate.net |

| 1% BAE* | Termites | Laboratory Resistance | Resulted in a 77% increase in the resistance of particleboards against termite attack. | researchgate.net |

| 2.0% eGA** | Termites | Laboratory Resistance | Treated OSB had the lowest weight loss (3.0%) compared to untreated (18.4%). | researchgate.net |

\BAE: Boric Acid Equivalent*

\*eGA: Not fully defined in source snippet, but used in context of borate treatment efficacy.*

Exploration of Diammonium Tetraborate in Ceramic and Glass Applications

In the manufacturing of ceramics and glass, fluxes are essential materials that lower the melting point of the primary components, such as silica (B1680970). borax.com Borates, as a class of compounds, are well-established and powerful fluxing agents. core.ac.ukresearchgate.net They play a crucial role in reducing the energy consumption of melting processes and in modifying the properties of the final glass or ceramic product. borax.com Diammonium tetraborate is used in applications where a highly soluble borate is desired and the presence of alkali metals like sodium is not tolerable. core.ac.ukresearchgate.netenergy.gov

The addition of borates to a glass batch significantly lowers the melting temperature and viscosity of the silica-based mixture. researchgate.netcas.cz This facilitates a more efficient melting process and helps to create a homogenous molten glass. cas.cz Boron, introduced from compounds like diammonium tetraborate, becomes part of the glass network structure, forming covalent bonds with oxygen atoms. core.ac.uk This integration into the glass structure is responsible for many of the beneficial properties that borates impart, such as increased mechanical strength, and resistance to thermal shock and chemical attack. borax.comvt.edu

In ceramic glazes, borates like borax (sodium tetraborate) are known to increase the compressive strength, abrasion resistance, and chemical resistance of the finished product. vt.edu They also help to control the thermal expansion coefficient of the glaze, ensuring it fits well with the ceramic body and prevents defects like crazing. vt.edu While much of the literature focuses on borax due to its widespread use, diammonium tetraborate can serve a similar fluxing function in formulations where sodium must be avoided. core.ac.ukenergy.gov The decomposition of diammonium tetraborate at high temperatures would release ammonia (B1221849) and water vapor, leaving behind boric oxide, which then acts as the primary glass-forming and fluxing agent. researchgate.net

Sintering is a critical step in the production of ceramics, where powdered materials are heated to form a solid, dense body without melting completely. nih.gov The addition of a fluxing agent, such as a borate, can significantly influence the sintering process by promoting the formation of a liquid phase at a lower temperature. nih.govresearchgate.net This liquid phase wets the solid particles, facilitating their rearrangement and enhancing densification, which leads to a stronger ceramic with lower porosity. nih.gov

Research on the effect of borax (sodium tetraborate) on the sintering of ceramics made from coal fly ash has shown that its addition provides more liquid phase, which reduces the viscosity of the melt and promotes the formation of pores, ultimately lowering the sintering temperature required. science.govnih.gov The addition of borax was also found to decrease the sintering activation energy, making the process more efficient. nih.gov It is reasonable to infer that diammonium tetraborate would have a similar effect on reducing the sintering temperature due to the formation of boric oxide upon its decomposition. researchgate.net This boric oxide would then act as the flux.

The sintering parameters, including temperature and the presence of additives, have a direct impact on the final microstructure of the ceramic, such as grain size and porosity. srce.hr Studies on various ceramic systems have demonstrated that increasing the sintering temperature generally leads to an increase in grain size and a reduction in porosity. srce.hrwikipedia.org The use of a flux like borax has been shown to increase the average pore size and the range of pore sizes in the final ceramic material. usda.gov By carefully controlling the amount of diammonium tetraborate added and the sintering conditions, it would be possible to tailor the microstructure of the ceramic to achieve desired properties, such as specific levels of porosity or mechanical strength. The decomposition of diammonium tetraborate could also introduce a degree of porosity from the release of gaseous ammonia and water, a factor that would need to be controlled in the manufacturing process.

Role in Fluxing and Glass-Forming Processes

Research on Diammonium Tetraborate in Hydrogen Storage Byproduct Management

Ammonia borane (B79455) (NH₃BH₃) is a promising material for chemical hydrogen storage due to its high hydrogen content. mdpi.comresearchgate.net One method of releasing this hydrogen is through catalytic hydrolysis, which produces hydrogen gas and a borate byproduct. mdpi.com Identifying and understanding the nature of this byproduct is crucial for developing a closed-loop, recyclable hydrogen energy system. nih.gov

Systematic studies on the hydrolysis of ammonia borane in concentrated aqueous alkaline solutions have identified the primary solid byproduct as diammonium tetraborate dihydrate, (NH₄)₂B₄O₅(OH)₄·2H₂O. mdpi.comresearchgate.net This compound precipitates as crystals from the solution and has been characterized using various analytical techniques. mdpi.com Its crystal structure has been determined to be monoclinic, and it is an analog of the well-known mineral borax (Na₂B₄O₅(OH)₄·8H₂O). mdpi.com

The formation of diammonium tetraborate as a stable, crystallizable byproduct is significant for its potential recyclability. mdpi.com The ability to isolate a single, well-defined borate compound from the "spent fuel" simplifies the subsequent chemical processes required to regenerate the original ammonia borane. Research has shown that the formation of various borate and polyborate species can occur, making the isolation of a single byproduct a key challenge. mdpi.com The discovery that diammonium tetraborate dihydrate can be selectively precipitated under certain conditions is a critical step toward a viable regeneration process. mdpi.com

A key challenge for the practical application of ammonia borane in a hydrogen economy is the energy-efficient regeneration of the spent fuel. energy.gov The borate byproducts from hydrolysis, including diammonium tetraborate, must be converted back into ammonia borane to create a sustainable cycle. researchgate.net

Several strategies are being explored for the utilization and recycling of these borate byproducts. One approach involves the conversion of the ammonium (B1175870) borate spent fuel into other boron-containing intermediates that are more easily reduced. For example, research has proposed converting ammonium borate into boron tris(trifluoroacetate) or trimethyl borate. energy.gov These compounds have weaker B-O bonds, making the subsequent reduction back to ammonia borane more feasible. energy.gov

Another strategy focuses on a "one-pot" regeneration process. Research has demonstrated that polyborazylene, a byproduct from the thermolysis of ammonia borane, can be converted back to ammonia borane nearly quantitatively using hydrazine (B178648) in liquid ammonia. researchgate.net While this applies to a different byproduct, the concept of a direct conversion highlights the goal of simplifying the recycling process. The fact that diammonium tetraborate is an analog of borax is also promising, as borax is a key reactant in the industrial Brown-Schlesinger process for producing sodium borohydride, a related hydrogen storage material. mdpi.com This suggests that existing industrial processes could potentially be adapted to utilize diammonium tetraborate.

The overarching goal is to develop a closed-loop system where the borate byproducts are efficiently and economically recycled, minimizing waste and the need for new raw materials. mdpi.com The economic viability of any hydrogen production system based on ammonia borane will heavily depend on the cost and efficiency of this regeneration step. repec.org

Interactive Data Table: Comparison of Ammonia Borane Regeneration Strategies

Instructions:| Regeneration Strategy | Description | Key Intermediates | Potential Advantages |

| Multi-Step Chemical Conversion | The borate byproduct is chemically converted through several steps into a precursor that can be reduced to ammonia borane. | Boron tris(trifluoroacetate), Trimethyl borate energy.gov | Utilizes established chemical reactions; allows for purification at intermediate stages. |

| Direct Conversion | Aims to convert the byproduct back to ammonia borane in a single step or a simplified process. | Not fully developed for diammonium tetraborate, but analogous processes exist for other byproducts. researchgate.net | Potentially more energy and cost-efficient by reducing the number of process steps. |

| Analogy to Industrial Processes | Adapting existing industrial processes, like the Brown-Schlesinger process, to use diammonium tetraborate as a feedstock. | Borax is an analog. mdpi.com | Leverages existing infrastructure and knowledge, potentially reducing development costs. |

Environmental and Sustainability Research Pertaining to Diammonium Tetraborate

Research on the Environmental Fate and Transport of Boron Compounds, including Diammonium Tetraborate (B1243019)

The environmental behavior of boron compounds, including diammonium tetraborate, is largely governed by the properties of boron itself. In the environment, boron combines with oxygen to form borates, which are found in oceans, sedimentary rocks, coal, shale, and some soils. greenfacts.org The release of boron into the environment occurs naturally through the weathering of rocks and from seawater as boric acid vapor. greenfacts.org Anthropogenic sources also contribute to boron levels, including discharges from industries using borates and perborates, leaching from treated wood, and disposal of sewage and sludge. greenfacts.org

Studies on Mobility and Speciation in Soil and Aquatic Ecosystems

The movement and chemical form (speciation) of boron in soil and water are influenced by several factors. In aqueous solutions, borates like diammonium tetraborate exist predominantly as undissociated boric acid at a neutral pH. ecetoc.org This characteristic is significant as boric acid is the primary form taken up by plants from the soil solution. acs.org

Mobility in Soil:

The mobility of boron in soil is dependent on factors such as soil pH, the presence of organic matter, and the soil's texture. orst.edu Adsorption of boric acid in soil is most significant at a pH range of 7.5 to 9.0. orst.edu The presence of metal (hydr)oxides, like ferrihydrite, and natural organic matter are key in controlling the leaching and bioavailability of boron. acs.org Boron deficiency is more common in coarse-textured soils in humid regions, while toxicity can occur in arid and semi-arid environments with high soil boron levels, often exacerbated by irrigation with boron-rich water. researchgate.net

Speciation in Aquatic Ecosystems:

In natural waters, boron primarily exists as undissociated boric acid. who.int The concentration of boron in surface freshwaters is generally low, typically ranging from less than 0.1 to 0.5 mg/L. nih.gov However, higher concentrations can be found in areas with specific geochemical characteristics. nih.gov The speciation of boron in aquatic systems is influenced by pH and salinity, with higher temperatures increasing solubility and elevated salinity promoting the formation of stable boron complexes. ecohumanism.co.uk Dissolved borates in water can adsorb to and desorb from various surfaces found in rivers and streams, which is the main reaction these compounds undergo. greenfacts.org

Table 1: Factors Influencing Boron Mobility and Speciation

| Factor | Influence on Mobility and Speciation |

| Soil pH | Greatest adsorption occurs at pH 7.5-9.0, reducing mobility. orst.edu |

| Organic Matter | Controls leaching and bioavailability through adsorption. acs.org |

| Soil Texture | Coarse-textured soils in humid regions are more prone to boron deficiency due to higher mobility. researchgate.net |

| Metal (Hydr)oxides | Key in controlling the pH-dependent adsorption of boron in soils. acs.org |

| Salinity | Promotes the formation of stable boron complexes in aquatic systems. ecohumanism.co.uk |

| Temperature | Higher temperatures increase the solubility of boron. ecohumanism.co.uk |

Bioavailability and Ecotoxicological Research in Non-Target Organisms

Boron is an essential micronutrient for plants, but the range between deficiency and toxicity is narrow. nih.gov It does not appear to biomagnify through the food chain. nih.gov

Aquatic Organisms:

The toxicity of boron to aquatic life varies among species. For aquatic invertebrates, no-observed-effect concentrations (NOECs) are generally in the range of 6-10 mg B/L. nih.gov For fish in natural waters, NOECs are around 1 mg/L, although lower values have been reported in reconstituted water. nih.gov Rainbow trout and zebra fish are considered among the most sensitive fish species to borate (B1201080) toxicity. ecetoc.org The early life stages of some fish, particularly rainbow trout, may be more susceptible to boron toxicity. greenfacts.org

Terrestrial Organisms:

Boron accumulates in both aquatic and terrestrial plants. nih.gov While essential for growth, excessive levels can lead to toxicity, manifesting as bark splitting and necrosis at the tips of roots and leaves. orst.edu The risk of boron toxicity to terrestrial plants is a primary concern when using irrigation water with elevated boron concentrations. nih.gov

Table 2: Ecotoxicological Data for Boron in Non-Target Organisms

| Organism Group | Endpoint | Concentration | Reference |

| Aquatic Invertebrates | NOEC | 6-10 mg B/L | nih.gov |

| Fish (in natural waters) | NOEC | ~1 mg/L | nih.gov |

| Rainbow Trout & Zebra Fish | - | Most sensitive fish species | ecetoc.org |

| Plants | - | Narrow range between deficiency and toxicity | nih.gov |

Development of Remediation Strategies for Boron-Containing Waste Streams from Industrial Processes Involving Diammonium Tetraborate

Industrial processes, such as those in the ceramic and glass industries, can generate wastewater with high concentrations of boron. nih.gov Various methods have been investigated for the removal of boron from these waste streams.

Commonly explored remediation techniques include:

Chemical Precipitation: This method involves the addition of chemicals like calcium hydroxide (B78521) to precipitate boron. However, its effectiveness can be limited, and it produces sludge that requires further disposal. epa.gov A sequential approach using chemical precipitation followed by coagulation has shown high removal efficiency. deswater.com

Adsorption: Materials such as activated carbon and ion-exchange resins can be used to capture boron from water. ecohumanism.co.uk The effectiveness of adsorption is influenced by factors like pH and contact time. ecohumanism.co.uk

Membrane Filtration: Techniques like reverse osmosis and nanofiltration can achieve high boron removal efficiencies but are often associated with high operational costs. ecohumanism.co.uk

Liquid-Liquid Extraction: This process uses a water-insoluble polyhydroxy compound dissolved in a solvent to extract boron from the aqueous phase. epa.gov

Life Cycle Assessment (LCA) Methodologies for Diammonium Tetraborate Production and Application

Life Cycle Assessment (LCA) is a tool used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. researchgate.net

Assessment of Resource Consumption and Energy Demands

The production of boron compounds, including those derived from diammonium tetraborate, involves mining, beneficiation, and refining processes. mdpi.com The energy required for these processes is a significant factor in their environmental footprint. For instance, the production of boric acid from ore involves dissolving it with sulfuric acid. energy.gov The energy consumption for producing synthetic soda ash, another industrial mineral, has been significantly reduced through technological improvements. energy.gov The extraction of boron from ores is noted to be energy and material-intensive due to the beneficiation steps and the use of sulfuric acid for leaching. researchgate.net

Future Research Directions and Emerging Paradigms for Diammonium Tetraborate Studies

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation and transformation of diammonium tetraborate (B1243019) in real-time is crucial for optimizing its synthesis and application. The development and application of advanced in-situ characterization techniques are paramount for observing dynamic processes such as crystallization, dissolution, and thermal decomposition.

In-situ techniques provide real-time data on dynamic variations and transient states, which is often lost in conventional ex-situ measurements. epa.gov For borate (B1201080) systems, techniques like in-situ Raman and infrared (IR) spectroscopy can monitor the evolution of molecular structures and the interconversion between different borate species in solution. acs.org For instance, studies on aqueous boric acid and borate speciation have utilized Raman spectroscopy to distinguish between various polyborate anions at different temperatures. acs.org This approach could be instrumental in studying the spontaneous hydrolysis of compounds like ammonia (B1221849) borane (B79455), where diammonium tetraborate dihydrate has been identified as a crystalline by-product. researchgate.net

Furthermore, in-situ X-ray diffraction (XRD) can track the crystallographic changes during the formation of diammonium tetraborate, providing insights into nucleation and crystal growth. nih.gov The ability to observe these processes directly can lead to more controlled synthesis methods, yielding crystals with desired properties. The development of specialized in-situ cells compatible with various reaction conditions (e.g., high pressure, temperature) will be a key enabler for future studies.

Table 1: In-Situ Characterization Techniques for Diammonium Tetraborate Studies

| Technique | Information Gained | Relevance to Diammonium Tetraborate |

| In-situ Raman Spectroscopy | Vibrational modes of molecules, identification of polyborate species in solution. | Monitoring the formation of tetraborate anions from precursors in real-time. |

| In-situ FTIR Spectroscopy | Functional group analysis, surface chemistry. | Studying the surface interactions of diammonium tetraborate in composite materials. |

| In-situ X-ray Diffraction (XRD) | Crystal structure, phase transitions. | Observing the crystallization dynamics and polymorphic transformations of diammonium tetraborate. |

| In-situ Mass Spectrometry (MS) | Gaseous reaction products. | Analyzing the decomposition products of diammonium tetraborate upon heating. |

Integration of Machine Learning and Artificial Intelligence in Material Design and Property Prediction

For borate materials, ML models are being developed to predict key properties such as band gaps and the coordination of boron atoms within the glass structure. acs.orgresearchgate.net For example, graph network deep learning has been successfully used to predict the band gaps of crystalline borates with high accuracy. acs.org Such models, trained on extensive datasets of known borate structures and properties, can be used to screen for new borate compounds with desired optical or electronic characteristics. acs.orgarxiv.org

While specific ML models for diammonium tetraborate are not yet widely reported, the methodologies developed for the broader class of borates are directly applicable. By inputting the structural and compositional information of diammonium tetraborate into these models, it is possible to predict its properties and guide the design of new functional materials. For instance, AI could be used to predict the flame-retardant efficacy of formulations containing diammonium tetraborate or to design novel borate-based Lewis acids. arxiv.org The future of diammonium tetraborate research will likely involve a synergistic approach where computational predictions guide experimental synthesis and characterization.

Table 2: Potential Applications of AI/ML in Diammonium Tetraborate Research

| AI/ML Application | Predicted Property/Outcome | Potential Impact |

| Property Prediction | Band gap, refractive index, thermal stability. | Accelerated discovery of new optical and thermal materials. |

| Formulation Design | Optimal composition for flame retardancy or other functional properties. | Development of more effective and efficient material formulations. |

| Synthesis Prediction | Ideal reaction conditions for desired crystal morphology. | More controlled and efficient synthesis of diammonium tetraborate. |

| Inverse Design | Proposing novel borate structures with targeted functionalities. | Discovery of new borate materials with unprecedented properties. |

Exploration of Novel Synergistic Systems for Enhanced Functional Performance

The functional performance of diammonium tetraborate can be significantly enhanced when used in combination with other compounds in synergistic systems. A prime example of this is in the field of flame retardants, where borates are known to exhibit synergistic effects with other additives.

Boron compounds, in general, are effective flame retardants due to their low toxicity and diverse mechanisms of action. researchgate.net They can act as smoke suppressors and promote the formation of a protective char layer. researchgate.net The efficiency of these compounds can be increased when combined with nitrogen- and phosphorus-containing compounds. usda.gov For instance, a synergistic effect has been observed between ammonium (B1175870) phosphates and sodium tetraborate in imparting fire retardancy to cellulosic materials. google.com This suggests that diammonium tetraborate, which contains both boron and nitrogen, could be a highly effective component in intumescent flame retardant systems.

Future research should focus on systematically exploring the synergistic effects of diammonium tetraborate with a wide range of other compounds, such as silicon-containing materials and other mineral fillers. nih.govmetu.edu.tr The goal is to develop novel, highly effective, and environmentally friendly flame-retardant formulations for various polymers and composite materials. Mass loss calorimetry and limiting oxygen index (LOI) tests are crucial for quantifying the synergistic effects in these systems. metu.edu.tr

Table 3: Potential Synergistic Partners for Diammonium Tetraborate

| Synergistic Partner | Potential Application | Mechanism of Synergy |

| Ammonium Polyphosphate | Flame retardancy of polymers. | Enhanced char formation and release of non-flammable gases. |

| Melamine (B1676169) | Flame retardancy of polyurethane. | Increased gas production for fuel dilution and enhanced melt viscosity. metu.edu.tr |

| Silicon Compounds (e.g., Diatoms) | Flame retardancy of plastics. | Formation of a more stable and insulating char layer. nih.gov |

| Metal Hydroxides (e.g., Aluminum Trihydrate) | Flame retardancy of composites. | Endothermic decomposition and release of water vapor. |

Research into Sustainable and Circular Economy Approaches for Diammonium Tetraborate Production and Recycling

The principles of a circular economy, which emphasize waste valorization and the recycling of materials, are becoming increasingly important in the chemical industry. mdpi.comun.orgieabioenergy.comieabioenergy.com For borates, this involves developing sustainable production methods and finding ways to recycle boron-containing waste streams.

Diammonium tetraborate can be a by-product of certain chemical processes, such as the hydrolysis of ammonia borane, a potential hydrogen storage material. researchgate.netmdpi.com The recovery and utilization of diammonium tetraborate from such processes would be a significant step towards a more circular economy. mdpi.com Research is needed to develop efficient and cost-effective methods for separating and purifying diammonium tetraborate from these waste streams.

Furthermore, there is potential for producing diammonium tetraborate from various boron-containing wastes. For example, processes have been developed to recover borate values from calcium borate ores as ammonium borates. google.com The recycling of spent ammonia borane and other BNHx-waste is also an active area of research. nih.govresearchgate.net These efforts aim to create closed-loop systems where boron is continuously reused, minimizing the need for virgin raw materials and reducing the environmental impact of boron production. reading.ac.uk Future studies should focus on the techno-economic feasibility of these recycling and valorization routes for the sustainable production of diammonium tetraborate.

Q & A

Q. How is diammonium tetraborate synthesized for use in phosphate fertilizers, and what stoichiometric considerations are critical?

Diammonium tetraborate is synthesized via neutralization of phosphoric acid with ammonia, followed by controlled addition of sodium tetraborate pentahydrate to achieve precise boron content (e.g., 0.05–5% boron). The reaction's pH and stoichiometry must be optimized to prevent undesired by-products. Excess ammonia can lead to volatile losses, while insufficient boron incorporation reduces efficacy in plant nutrient delivery .

Q. What experimental methods are used to characterize diammonium tetraborate's solubility and thermodynamic behavior in aqueous systems?

Solubility is determined through acid-base titrations using strong acids (e.g., HCl). The tetraborate ion (B₄O₅(OH)₄²⁻) reacts with 2 H₃O⁺ ions to form 4 H₃BO₃ molecules, enabling mole-to-mole ratio calculations. Data analysis involves plotting titration curves and calculating equilibrium constants (K) via the relationship between sodium and tetraborate ion concentrations .

Q. What safety protocols are essential when handling diammonium tetraborate in laboratory settings?

Referencing safety data sheets (SDS), researchers must use PPE (gloves, goggles) to avoid inhalation or skin contact. First-aid measures include immediate rinsing with water and medical consultation if ingested. The compound is classified for industrial use only, with no consumer-level safety exemptions .

Advanced Research Questions

Q. How does diammonium tetraborate enhance flame retardancy in polymer composites, and what challenges arise in its integration?

In polyurethane composites, diammonium tetraborate acts as a synergistic agent in core-shell structures (e.g., magnesium tetraborate/hydroxyapatite). The compound promotes char formation during combustion, reducing heat release rates. Challenges include maintaining dispersion homogeneity and avoiding hydrolysis during processing, which can degrade mechanical properties .

Q. What role does diammonium tetraborate play as a hydrolytic by-product in hydrogen storage systems, and how does this impact reaction efficiency?

In ammonia borane (NH₃BH₃) hydrolysis for hydrogen release, diammonium tetraborate forms under alkaline conditions. Its precipitation can inhibit catalytic activity by passivating reaction surfaces. Researchers mitigate this by optimizing pH (9–11) and using surfactants (e.g., CTAB) to stabilize intermediates .

Q. How do researchers resolve contradictions in reported antimicrobial activity of diammonium tetraborate against Gram-negative bacteria?

Discrepancies in MIC values (e.g., for E. coli and P. aeruginosa) arise from variations in boron bioavailability due to pH and ion competition. Methodological standardization, such as using buffered media and controlling chelating agents, improves reproducibility. Studies suggest boron uptake is hindered by lipopolysaccharide layers in Gram-negative strains .

Q. What advanced techniques are employed to analyze diammonium tetraborate’s structural role in quasi-2D perovskite solar cells?

XPS (C 1s, N 1s, Pb 4f, I 3d spectra) confirms diammonium integration into perovskite lattices, which stabilizes the structure against moisture. However, the quasi-2D arrangement reduces charge carrier mobility, requiring additive engineering (e.g., BDAI₂) to balance efficiency and stability .

Q. How do thermodynamic inconsistencies in sodium tetraborate systems inform diammonium tetraborate solubility modeling?

pH-dependent solubility data for sodium tetraborate in NaCl solutions (e.g., 0.05 mol kg⁻¹ borate + 0.2 mol kg⁻¹ NaCl) reveal ionic strength effects. These datasets guide predictive models for diammonium analogs, though deviations occur due to ammonium’s lower charge density and hydrogen-bonding capacity .

Q. Methodological Notes

- Titration Protocols : Use burets for precise acid addition and validate data with Excel-based graphical analysis (e.g., Experiment 2501) .

- Composite Synthesis : For core-shell structures, maintain pH 9.0 and 40°C during hydroxyapatite deposition to ensure stoichiometric Ca/P ratios .

- Antimicrobial Assays : Include MIC controls with boric acid and sodium perborate to isolate boron-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.